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Compound of Interest

3-Bromo-N,N-dimethyl-5-
Compound Name:

nitrobenzamide
CAS No.: 929000-26-0

Cat. No.: B1604475

Get Quote
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3-Bromo-N,N-dimethyl-5-nitrobenzamide is a substituted aromatic compound that has
garnered significant interest in the field of chemical biology and drug development. Its strategic
placement of bromo, nitro, and N,N-dimethylamido groups on a central benzene ring makes it a
highly versatile building block. Specifically, it serves as a crucial component in the synthesis of
Proteolysis-Targeting Chimeras (PROTACS), a revolutionary class of therapeutics designed to
hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]
This guide provides a comprehensive overview of its chemical properties, a detailed synthesis
protocol, and its application in the rapidly evolving landscape of targeted protein degradation.

PART 1: Compound Identification and
Physicochemical Properties
Nomenclature and CAS Number

o Systematic Name: 3-Bromo-N,N-dimethyl-5-nitrobenzamide

o CAS Number: 929000-26-0
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e Molecular Formula: CoHoBrN203
e Molecular Weight: 273.1 g/mol

o Synonyms: N,N-Dimethyl-3-bromo-5-nitrobenzamide

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-Bromo-N,N-dimethyl-
5-nitrobenzamide.

Property Value Source
Molecular Formula CoH9BrN203 PubChem
Molecular Weight 273.1 g/mol PubChem
Physical State Solid Sigma-Aldrich[3]
Purity (Typical) >98% Various Suppliers

Room temperature, sealed in ) )
Storage - Various Suppliers
dry conditions

B Soluble in organic solvents like
Solubility DCM. DME. DMSO Inferred

PART 2: Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide is most efficiently achieved
through the amidation of its corresponding carboxylic acid precursor, 3-bromo-5-nitrobenzoic
acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods
exist for forming the amide bond.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down to readily available starting
materials. The key disconnection is the amide bond, leading back to 3-bromo-5-nitrobenzoic
acid and dimethylamine.
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Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol: Amidation via Acid
Chloride

This protocol is a robust and widely applicable method for synthesizing benzamides from their
corresponding benzoic acids. The conversion of the carboxylic acid to a more reactive acid
chloride intermediate ensures a high-yielding reaction with the amine.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas
outlet to a scrubber), add 3-bromo-5-nitrobenzoic acid (1.0 eq).

e Add thionyl chloride (SOCIz, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide
(DMF, ~0.1 eq).

e Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress can be
monitored by the cessation of gas (HCIl and SOz2) evolution.

» After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without
further purification.
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Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the
carboxylic acid to form the highly reactive acid chloride, with byproducts (HCI and SO:) that are
gaseous and easily removed. DMF acts as a catalyst by forming a Vilsmeier reagent
intermediate, which accelerates the reaction.

Step 2: Amidation with Dimethylamine

o Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask.

o Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the
reaction.

e Slowly add a solution of dimethylamine (2.0 M in THF or an aqueous solution, ~2.2 eq)
dropwise to the stirred acid chloride solution.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by adding water. Separate the organic layer, and
wash it sequentially with 1M HCI, saturated sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude solid by recrystallization or column chromatography to obtain pure 3-
Bromo-N,N-dimethyl-5-nitrobenzamide.

Self-Validation: The sequential washing steps are critical for ensuring purity. The HCI| wash
removes any unreacted dimethylamine, the sodium bicarbonate wash removes any remaining
acidic starting material, and the brine wash aids in the removal of water from the organic
phase. A single spot on a TLC plate in multiple solvent systems and consistent spectroscopic
data would validate the purity of the final compound.

Synthetic Workflow Diagram
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Caption: Two-step synthesis of the target benzamide.

PART 3: Spectroscopic Characterization (Predicted)
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While a specific published spectrum for this compound is not readily available, its *H and 3C
NMR spectra can be reliably predicted based on the analysis of structurally similar compounds,
such as N,N-dimethyl-3-nitrobenzamide.[4]

IH NMR (400 MHz, CDCls): The spectrum is expected to show distinct signals for the aromatic
protons and the N,N-dimethyl protons.

o Aromatic Region (& 7.5 - 8.5 ppm): Three protons will be present on the aromatic ring. The
strong electron-withdrawing effects of the nitro group and the bromine atom will shift these
protons downfield. We expect to see three distinct signals, likely multiplets or broad singlets,
corresponding to the protons at positions 2, 4, and 6 of the benzene ring.

e N,N-dimethyl Protons (6 2.9 - 3.2 ppm): Due to hindered rotation around the C-N amide bond
at room temperature, the two methyl groups are chemically non-equivalent. This will result in
two separate singlets, each integrating to 3 protons. The exact chemical shifts can vary
depending on the solvent and temperature.

13C NMR (100 MHz, CDCIs): The 3C NMR spectrum will provide confirmation of the carbon
framework.

e Carbonyl Carbon (& ~168-170 ppm): A signal for the amide carbonyl carbon is expected in
this region.

o Aromatic Carbons (0 ~120-150 ppm): Six signals are expected for the aromatic carbons, with
the carbons directly attached to the bromine and nitro groups (C3 and C5) and the carbonyl
group (C1) being the most deshielded.

e N,N-dimethyl Carbons (& ~35-40 ppm): Two distinct signals are expected for the two methyl
carbons, confirming the hindered rotation observed in the H NMR.

PART 4: Application in Targeted Protein Degradation

The primary application for 3-Bromo-N,N-dimethyl-5-nitrobenzamide is as a molecular
scaffold in the construction of PROTACSs.[1]

Role as a PROTAC Building Block
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PROTACSs are heterobifunctional molecules consisting of three main parts: a ligand for a target
Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects
the two.[2] 3-Bromo-N,N-dimethyl-5-nitrobenzamide is not a complete PROTAC itself, but
rather a versatile "linkerology" component or a precursor to one of the ligands.

The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki,
Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of more complex
molecular fragments, such as the POI ligand or the linker itself. The nitro group can be reduced
to an amine, providing another point for chemical modification and diversification.

Building Block
Functionalization via [ POI Ligand )
3-Bromo-N,N-dimethyI3 -Br or reduced -NO2 :
: : > Linker
5-nitrobenzamide ))

\E3 Ligase Ligand,

Click to download full resolution via product page
Caption: Role as a functionalizable building block for PROTAC synthesis.

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-N,N-dimethyl-5-nitrobenzamide is not
universally available, a hazard assessment can be made based on structurally related nitro-
and bromo-aromatic compounds.

Hazard Identification
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GHS Classification .
Hazard Statement . Precautionary Measures
(Predicted)

Do not eat, drink, or smoke
) o when using this product. Rinse
Harmful if swallowed Acute Toxicity, Oral (Cat. 4) ]
mouth if swallowed and seek

medical advice.[5]

Wear protective gloves. Wash
o ] o skin thoroughly after handling.
Causes skin irritation Skin Irritation (Cat. 2) o
If irritation occurs, seek

medical advice.[5]

Wear eye protection. If in eyes,
Causes serious eye irritation Eye lIrritation (Cat. 2A) rinse cautiously with water for
several minutes.[6]

Avoid breathing dust. Use only

May cause respiratory irritation ~ STOT SE (Cat. 3) ) )
in a well-ventilated area.[6]

Recommended Laboratory Procedures

e Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize

inhalation of dust.

o Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety
glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all
times.

» Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

o Storage: Keep the container tightly sealed and store in a cool, dry place away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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